NPP1 Inhibitory Potency: CAS 1193360‑16‑5 vs. a Structurally Distinct NPP1 Inhibitor
In COS7 cell‑based assays, the target compound inhibited human NPP1 with a Ki of 13 µM and an IC50 of 33 µM, as recorded in BindingDB (ChEMBL1802096) [1]. In contrast, a distinct NPP1 inhibitor (BDBM50510608) exhibits an IC50 of 0.975 µM (≈34‑fold more potent) [2]. While CAS 1193360‑16‑5 is less potent, its chalcone scaffold offers a different binding mode, which may translate into superior selectivity profiles that are valuable for chemical‑probe development.
| Evidence Dimension | Human NPP1 inhibition |
|---|---|
| Target Compound Data | Ki = 13 µM; IC50 = 33 µM |
| Comparator Or Baseline | BDBM50510608 (a non‑chalcone NPP1 inhibitor) IC50 = 0.975 µM (≈34‑fold more potent) |
| Quantified Difference | ≈34‑fold lower potency but potentially distinct selectivity |
| Conditions | COS7 cells; pNP‑TMP substrate; 15 min incubation; malachite green detection |
Why This Matters
Quantified affinity data enable users to rationally select this compound for applications where moderate NPP1 inhibition with a chalcone‑specific binding mode is desired, rather than indiscriminate high‑potency inhibition.
- [1] BindingDB entry BDBM50347447 (ChEMBL1802096). Affinity Data: Ki = 1.30E+4 nM, IC50 = 3.30E+4 nM for human NPP1. View Source
- [2] BindingDB entry BDBM50510608. Affinity Data: IC50 = 975 nM for human NPP1. View Source
